![molecular formula C6H4ClNO3 B1601969 6-Chloro-5-Hydroxypyridine-2-carboxylic acid CAS No. 341008-96-6](/img/structure/B1601969.png)
6-Chloro-5-Hydroxypyridine-2-carboxylic acid
Overview
Description
6-Chloro-5-Hydroxypyridine-2-carboxylic acid is a chemical compound with the molecular weight of 173.56 . It is a derivative of pyridinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-Hydroxypyridine-2-carboxylic acid consists of a pyridine ring with a chlorine atom at the 6th position, a hydroxyl group at the 5th position, and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis
6-Chloro-5-Hydroxypyridine-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 173.56 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Intramolecular Proton Transfer
This compound has been investigated for its potential in intramolecular proton transfer (IPT) through density functional theory (DFT) calculations. IPT is a fundamental process in many biological and chemical systems, and understanding it can lead to advancements in various fields such as catalysis and material science .
Preparation of Metal Complexes
6-Chloro-5-Hydroxypyridine-2-carboxylic acid: is used in the synthesis of metal complexes, such as a ruthenium (II) complex. These complexes have potential applications in catalysis, materials science, and as intermediates in pharmaceutical synthesis .
Chelating Ligand
Due to its structure, this compound exhibits potential complexing ability through N,O-chelation or N,O,O-chelation. Chelating ligands are important in coordination chemistry and have applications ranging from catalysis to medicinal chemistry .
Synthetic Intermediate
It serves as a synthetic intermediate for various chemical reactions and can be used in the preparation of pharmaceuticals and other organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a chelating ligand, suggesting that it may interact with metal ions in biological systems .
Mode of Action
6-Chloro-5-Hydroxypyridine-2-carboxylic acid exhibits potential complexing ability via N,O-chelation or N,O,O-chelation . This suggests that it can form stable complexes with metal ions, potentially influencing their biological activity.
Result of Action
Its role as a chelating agent suggests it may influence the activity of metal-dependent enzymes or pathways .
properties
IUPAC Name |
6-chloro-5-hydroxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUHZKSABRITIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484418 | |
Record name | 6-Chloro-5-Hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-Hydroxypyridine-2-carboxylic acid | |
CAS RN |
341008-96-6 | |
Record name | 6-Chloro-5-Hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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